molecular formula C15H12O4 B15165881 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate CAS No. 217632-53-6

2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate

Cat. No.: B15165881
CAS No.: 217632-53-6
M. Wt: 256.25 g/mol
InChI Key: KTXYLCWJXGHSRS-UHFFFAOYSA-N
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Description

2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is a derivative of cinnamic acid, characterized by the presence of hydroxy groups on both phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 2-hydroxycinnamic acid with 2-hydroxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated esters .

Scientific Research Applications

2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

217632-53-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(2-hydroxyphenyl) 3-(2-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H12O4/c16-12-6-2-1-5-11(12)9-10-15(18)19-14-8-4-3-7-13(14)17/h1-10,16-17H

InChI Key

KTXYLCWJXGHSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2O)O

Origin of Product

United States

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